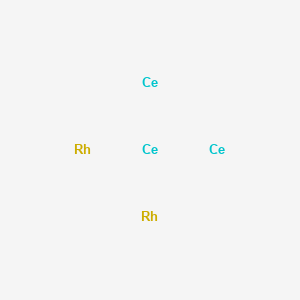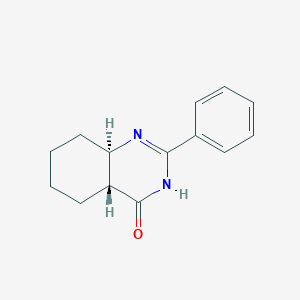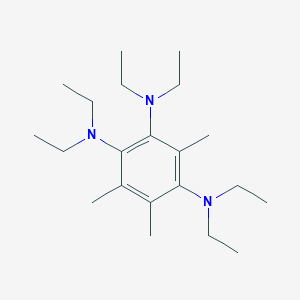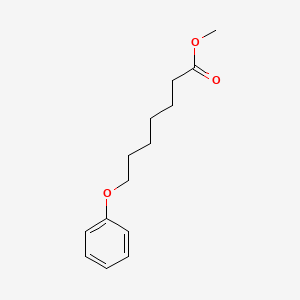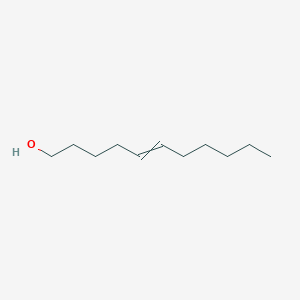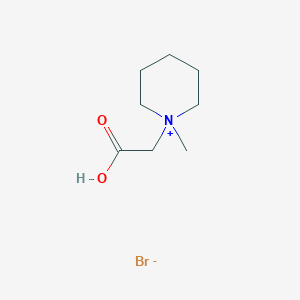![molecular formula C32H18N2O2 B14487203 2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) CAS No. 65475-17-4](/img/structure/B14487203.png)
2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) typically involves the condensation of 2-naphthol with ethylenediamine and formaldehyde in a 2:1:4 molar ratio at room temperature in a methanol solution . This reaction forms the oxazole ring and links the naphthalene units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or nitration can introduce new substituents on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学的研究の応用
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and photonics.
類似化合物との比較
Similar Compounds
Naphtho[2,3-b6,7-b’]dithiophene diimides: These compounds have similar naphthalene-based structures but include sulfur atoms, which can alter their electronic properties.
Naphtho[2,3-b]thiophene diimide: This compound features a fused thiophene ring, providing different optoelectronic characteristics.
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is unique due to its specific arrangement of naphthalene and oxazole units, which imparts distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics.
特性
CAS番号 |
65475-17-4 |
|---|---|
分子式 |
C32H18N2O2 |
分子量 |
462.5 g/mol |
IUPAC名 |
2-(7-benzo[f][1,3]benzoxazol-2-ylnaphthalen-1-yl)benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C32H18N2O2/c1-3-8-22-17-29-27(15-20(22)6-1)33-31(35-29)24-13-12-19-10-5-11-25(26(19)14-24)32-34-28-16-21-7-2-4-9-23(21)18-30(28)36-32/h1-18H |
InChIキー |
SVYRVCWLGDVENW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC5=C(C=CC=C5C6=NC7=CC8=CC=CC=C8C=C7O6)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

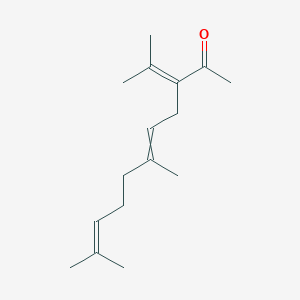
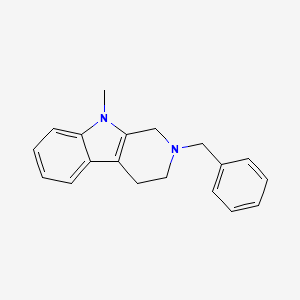

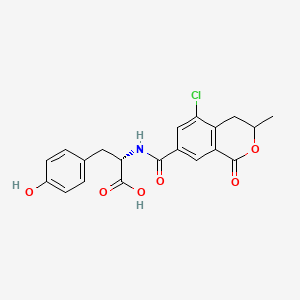
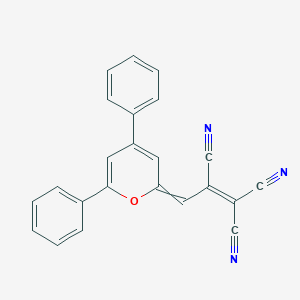
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
